molecular formula C17H16BrCl2N3O2 B586404 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide CAS No. 1391053-41-0

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide

Cat. No.: B586404
CAS No.: 1391053-41-0
M. Wt: 445.138
InChI Key: XPRYDDIOBQJWDQ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide typically involves multiple steps:

    Formation of the Quinazoline Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino and Dichloro Groups: The amino and dichloro substituents are introduced through selective halogenation and amination reactions.

    Esterification: The benzyl group is introduced via esterification reactions using benzyl alcohol and appropriate catalysts.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures and biological activities.

    Aminoquinazolines: Compounds with amino groups attached to the quinazoline core.

    Dichloroquinazolines: Compounds with dichloro substituents on the quinazoline ring.

Uniqueness

2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2.BrH/c18-13-6-7-14-12(16(13)19)8-22(17(20)21-14)9-15(23)24-10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H2,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRYDDIOBQJWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)OCC3=CC=CC=C3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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